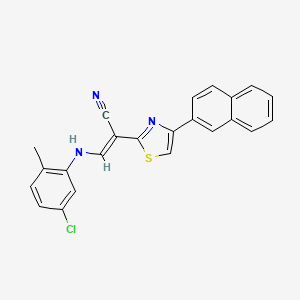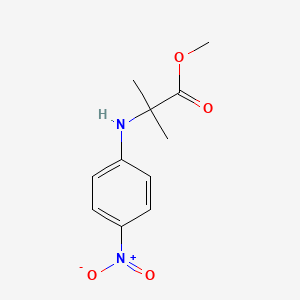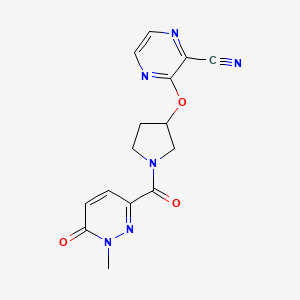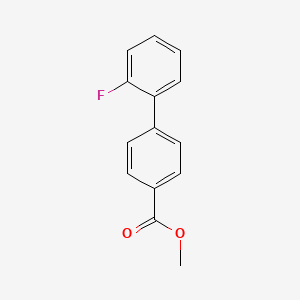
3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential use in different fields such as medicine, agriculture, and material science.
科学的研究の応用
Photophysical Properties
The novel chloroquinoline-based chalcones, which include derivatives related to the compound , exhibit interesting photophysical properties. These compounds, characterized by various spectroscopic methods, show significant absorbance and fluorescence spectra. The effect of different solvents on their emission spectra was also studied, highlighting their potential in photophysical applications. The thermal stability of these compounds adds to their utility in materials science and photophysical research (Singh, Sindhu, & Khurana, 2015).
Antimicrobial Activity
Several studies have synthesized and evaluated novel quinazolinone derivatives for their antimicrobial activity. These compounds, including various substituted C-2 quinazolinones, have been tested against different bacterial and fungal strains. Their structural characteristics and synthesis pathways have been detailed, providing insights into their antimicrobial potential (Desai, Dodiya, & Shihory, 2011).
Antitubercular and Antibacterial Activities
Compounds derived from quinazolinone and benzothiophene have shown promising antitubercular and antibacterial activities. Their synthesis and biological evaluation have contributed to the search for new antimicrobial agents, offering a foundation for future drug discovery efforts (Rao & Subramaniam, 2015).
Synthesis and Catalysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through one-pot, three-component reactions showcases the versatility of quinazolinone derivatives in synthetic chemistry. These reactions, facilitated by catalysts like silica-bonded N-propylsulfamic acid, underscore the compound's utility in organic synthesis and catalysis (Niknam, Jafarpour, & Niknam, 2011).
Corrosion Inhibition
Quinolinyl triazole derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating the compound's application in materials science. The efficacy of these inhibitors highlights the potential for developing new materials that protect against corrosion (Bhat & Shetty, 2021).
Antihistamine Agents
The development of novel quinazolin-4(3H)-one derivatives as antihistamine agents illustrates the compound's therapeutic potential. These derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity, offering new avenues for the treatment of allergic reactions without significant sedation (Alagarsamy, Narendhar, Sulthana, Solomon, 2014).
特性
IUPAC Name |
3-(2-chloroquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN4O/c21-18-13(9-12-5-1-3-7-16(12)23-18)10-14(11-22)19-24-17-8-4-2-6-15(17)20(26)25-19/h1-10H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBGNMTDILCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide](/img/structure/B2617404.png)
![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)





![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)